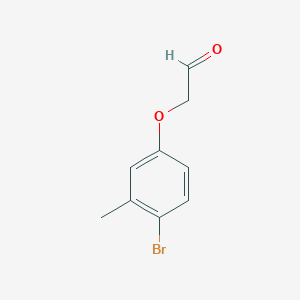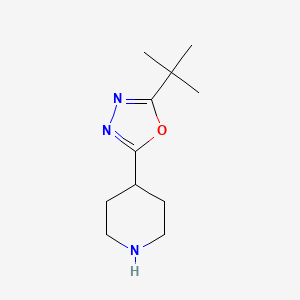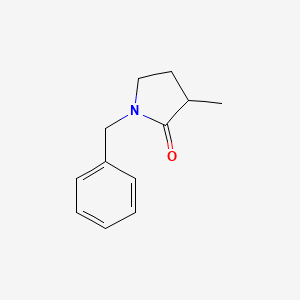![molecular formula C14H15NO2S B3080370 4-[(3-甲基苯基)甲磺酰基]苯胺 CAS No. 1082911-15-6](/img/structure/B3080370.png)
4-[(3-甲基苯基)甲磺酰基]苯胺
描述
4-[(3-Methylphenyl)methanesulfonyl]aniline is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Methylphenyl)methanesulfonyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Methylphenyl)methanesulfonyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在药物化学中的合成和应用
4-[(3-甲基苯基)甲磺酰基]苯胺及其衍生物已用于各种合成工艺中。例如,报道了甲磺酰胺与芳基溴化物和氯化物的钯催化交叉偶联,重点介绍了一种避免在多非利特等药物化合物的合成中产生遗传毒性杂质的方法 (Rosen 等人,2011)。
化学性质和反应
有一些研究探索了相关化合物的化学性质和反应。例如,研究了具有强吸电子取代基的芳基砜的电化学还原,提供了对这种化合物在还原条件下的行为的见解 (Pilard 等人,2001)。此外,研究了某些衍生物与 DNA 的相互作用,揭示了赖氨酰甘氨酰侧链等修饰如何影响结合参数 (Hénichart 等人,1982)。
新型化合物的合成
已经开发出使用 4-[(3-甲基苯基)甲磺酰基]苯胺衍生物合成新型化合物的各种方法。例如,报道了使用苯胺作为芳基来源通过二氧化硫插入合成 3-((芳基磺酰基)甲基)吲哚啉-2-酮,显示了这些化合物在产生磺化分子方面的多功能性 (Liu 等人,2017)。
聚合和材料科学应用
在材料科学领域,已经对苯胺与含有离子聚(乙烯吡啶甲磺酸盐)链段的离子分散剂进行聚合进行了研究。这项研究突出了此类化合物在合成新型聚合物和材料中的潜力 (Su & Hong,2001)。
作用机制
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically boron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves the interaction of the compound with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
It is known that the success of sm cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-[(3-Methylphenyl)methanesulfonyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . The interaction between 4-[(3-Methylphenyl)methanesulfonyl]aniline and COX-2 involves the formation of hydrogen bonds within the active site of the enzyme, leading to its inhibition. This inhibition can result in reduced production of inflammatory mediators, highlighting the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of 4-[(3-Methylphenyl)methanesulfonyl]aniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-[(3-Methylphenyl)methanesulfonyl]aniline has been observed to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-[(3-Methylphenyl)methanesulfonyl]aniline exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing their catalytic activity . This inhibition is facilitated by the formation of hydrogen bonds and other non-covalent interactions within the enzyme’s active site. Furthermore, 4-[(3-Methylphenyl)methanesulfonyl]aniline can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(3-Methylphenyl)methanesulfonyl]aniline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-[(3-Methylphenyl)methanesulfonyl]aniline remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-[(3-Methylphenyl)methanesulfonyl]aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[(3-Methylphenyl)methanesulfonyl]aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall impact of the compound on biological systems, affecting its efficacy and potential side effects.
Transport and Distribution
The transport and distribution of 4-[(3-Methylphenyl)methanesulfonyl]aniline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution can affect the compound’s activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 4-[(3-Methylphenyl)methanesulfonyl]aniline is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-[(3-methylphenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-3-2-4-12(9-11)10-18(16,17)14-7-5-13(15)6-8-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOUNCUYPGHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)

![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)
![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)





